molecular formula C18H21ClN2O5S2 B2469208 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946215-78-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2469208
CAS No.: 946215-78-7
M. Wt: 444.95
InChI Key: SHCKGSDVECEZNY-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidinyl moiety, a chloro-substituted phenyl ring, and a methoxy-dimethylbenzenesulfonamide group. While direct data on this specific compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related sulfonamide derivatives. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, often modulated by substituents on the aryl rings and heterocyclic appendages .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-12-9-17(26-3)18(10-13(12)2)28(24,25)20-14-5-6-15(19)16(11-14)21-7-4-8-27(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCKGSDVECEZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H20ClN3O5SC_{17}H_{20}ClN_{3}O_{5}S, with a molecular weight of approximately 425.9 g/mol. The structure includes:

  • Chloro-substituted phenyl group : Enhances reactivity and biological interactions.
  • Dioxidoisothiazolidin moiety : Contributes to pharmacological properties.
  • Methoxy and dimethyl groups : Potentially influence solubility and bioavailability.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor binding, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been noted in vitro, indicating a potential role in cancer therapy. The exact pathways involved are still under investigation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in various models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Research Findings and Case Studies

StudyFindingsReference
Antimicrobial Efficacy Showed inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Anticancer Activity Induced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Anti-inflammatory Response Reduced levels of TNF-alpha and IL-6 in macrophage cultures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, spectral properties, and physicochemical characteristics.

Structural and Functional Group Comparisons
Compound ID/Name Key Structural Features Functional Groups/Substituents
Target Compound 1,1-Dioxidoisothiazolidinyl, chloro-phenyl, methoxy-dimethylbenzenesulfonamide -SO₂NH-, -Cl, -OCH₃, -CH₃ (×2)
Compounds [7–9] () 1,2,4-Triazole-3(4H)-thiones, 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) -SO₂-, -C=S, -F (×2), -X (H/Cl/Br)
Example 53 () Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl, chromen-4-one -SO₂NH-, -F (×3), -CO-NH-, -CH₃
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide () 1,2-Thiazolidinyl-trioxo, methoxy-benzene, methyl substituents -SO₂NH-, -OCH₃ (×2), -CH₃ (×3), -SO₂

Key Observations :

  • The target compound’s 1,1-dioxidoisothiazolidinyl group distinguishes it from triazole-thiones ([7–9]) and chromenone derivatives (Example 53) but aligns with the sulfone-containing thiazolidinyl group in .
  • Halogen substituents (Cl, F) are common across analogs, influencing electronic properties and binding interactions. For instance, chloro substituents in [7–9] enhance lipophilicity compared to hydrogen or bromo analogs .
Spectral Data and Tautomerism

provides critical insights into the spectral behavior of sulfonamide-triazole hybrids:

  • IR Spectroscopy :
    • Hydrazinecarbothioamides ([4–6]) exhibit C=S stretches at 1243–1258 cm⁻¹ and C=O stretches at 1663–1682 cm⁻¹. These bands disappear in triazole-thiones ([7–9]), confirming cyclization and tautomerism favoring the thione form (absence of νS-H at ~2500–2600 cm⁻¹) .
    • The target compound’s sulfone group (1,1-dioxidoisothiazolidinyl) would likely show strong S=O stretches near 1150–1350 cm⁻¹, analogous to sulfonyl groups in [7–9] and .
  • NMR Spectroscopy :
    • In [7–9], ¹H-NMR confirms tautomerism via NH proton signals at δ 10–12 ppm, absent in thiol tautomers. The target compound’s NH proton in the sulfonamide group would resonate similarly, influenced by electron-withdrawing substituents .
Physicochemical Properties
Compound ID/Name Melting Point (°C) Molecular Weight (g/mol) Key Substituent Effects
Example 53 () 175–178 589.1 (M⁺+1) Fluoro substituents increase polarity; chromenone core enhances planarity and rigidity
Compounds [7–9] () Not reported ~450–500 (estimated) Chloro/bromo substituents elevate melting points compared to H analogs
Target Compound Not available ~450–470 (estimated) Methoxy and methyl groups may reduce solubility vs. halogenated analogs

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